

An In-depth Technical Guide to 2-Bromo-6-chlorobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-6-chlorobenzoic acid**, a key chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. This document outlines its chemical identity, properties, plausible synthetic routes, and its role in medicinal chemistry.

Chemical Identity and Structure

2-Bromo-6-chlorobenzoic acid is a disubstituted benzoic acid derivative with the chemical formula $C_7H_4BrClO_2$. Its unique substitution pattern, with a bromine and a chlorine atom ortho to the carboxylic acid group, imparts specific reactivity and makes it a valuable building block in organic synthesis.

CAS Number: 93224-85-2[\[1\]](#)[\[2\]](#)[\[3\]](#)

The structure of **2-Bromo-6-chlorobenzoic acid** is presented below:

Caption: Chemical structure of **2-Bromo-6-chlorobenzoic acid**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-6-chlorobenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₄ BrClO ₂ [2] [4] [5]
Molecular Weight	235.46 g/mol [5] [6]
Appearance	White to off-white crystalline powder
Melting Point	148-152 °C [2]
Boiling Point	315.9 ± 27.0 °C (Predicted) [2]
Density	1.809 ± 0.06 g/cm ³ (Predicted) [2]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate [2]
InChI Key	URGXUQODOUMRFP-UHFFFAOYSA-N [5] [7]
SMILES	C1=CC(=C(C(=C1)Br)C(=O)O)Cl

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-chlorobenzoic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of its isomers, such as 5-bromo-2-chlorobenzoic acid.

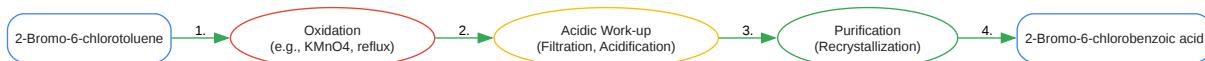
A potential synthetic pathway is the oxidation of 2-bromo-6-chlorotoluene. This common precursor can be oxidized to the corresponding benzoic acid using strong oxidizing agents.

Plausible Experimental Protocol: Oxidation of 2-Bromo-6-chlorotoluene

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-6-chlorotoluene and a suitable solvent such as pyridine or a mixture of t-butanol and water.
- Oxidation: While stirring, heat the mixture to reflux. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in water through the dropping

funnel. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate can be destroyed by the addition of a reducing agent like sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is then removed by filtration.
- **Isolation and Purification:** The filtrate is acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, leading to the precipitation of **2-Bromo-6-chlorobenzoic acid**. The crude product can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.



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Caption: Plausible synthetic workflow for **2-Bromo-6-chlorobenzoic acid**.

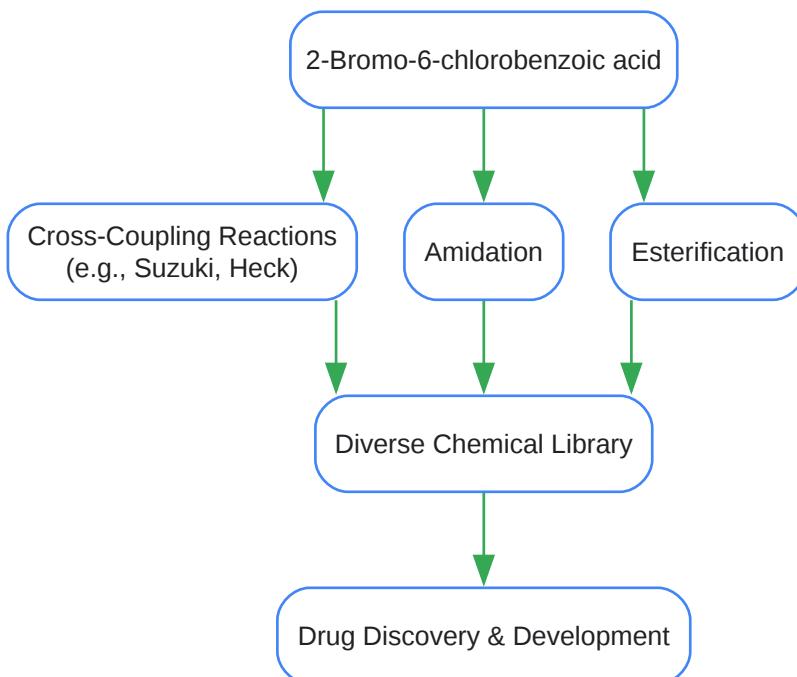
Applications in Drug Development and Medicinal Chemistry

2-Bromo-6-chlorobenzoic acid serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.^[8] Its dual halogenation and carboxylic acid functionality allow for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries for drug discovery.

While specific drugs synthesized directly from **2-Bromo-6-chlorobenzoic acid** are not prominently documented, its isomer, 5-bromo-2-chlorobenzoic acid, is a well-established key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which

are used in the treatment of type 2 diabetes.[9][10] The structural motifs present in **2-Bromo-6-chlorobenzoic acid** are of significant interest to medicinal chemists for the development of novel therapeutic agents, potentially in areas such as anti-inflammatory drugs.[8]

The strategic placement of the bromo, chloro, and carboxylic acid groups allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amidation, and esterification. This enables the construction of complex molecular architectures with potential biological activity.



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Caption: Role of **2-Bromo-6-chlorobenzoic acid** in drug discovery.

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